molecular formula C19H21N5O3S B3000452 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034353-83-6

3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3000452
CAS No.: 2034353-83-6
M. Wt: 399.47
InChI Key: ATTJYAZCWDFKIO-UHFFFAOYSA-N
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Description

3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that combines multiple functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and piperidine rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thieno[3,2-d]pyrimidine core, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as a modulator of various biological pathways. It can interact with enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole ring structure but differ in their substitution patterns and biological activities.

    Piperidine Derivatives: Piperidine itself and its various substituted forms are widely studied for their pharmacological properties.

    Thieno[3,2-d]pyrimidine Derivatives: These compounds are known for their diverse biological activities, including anticancer and antiviral properties.

Uniqueness

What sets 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of these three distinct moieties into a single molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects and enhanced therapeutic efficacy.

Properties

IUPAC Name

3-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c25-17(15-12-3-1-2-4-13(12)21-22-15)23-8-5-11(6-9-23)24-18(26)16-14(7-10-28-16)20-19(24)27/h7,10-11H,1-6,8-9H2,(H,20,27)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTJYAZCWDFKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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